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molecular formula C14H12O4 B8812504 4-Hydroxyphenyl 4-methoxybenzoate CAS No. 28099-28-7

4-Hydroxyphenyl 4-methoxybenzoate

Cat. No. B8812504
M. Wt: 244.24 g/mol
InChI Key: GVPRUTCPBVXLJT-UHFFFAOYSA-N
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Patent
US05084549

Procedure details

912 g p-methoxybenzoic acid and 660 g hydroquinone are heated under reflux in the presence of 12 g boric acid and ml sulfuric acid (98%) until the elimination of water is over. After cooling, the crystals precipitating are filtered under suction, washed and redried. Yield: 1250 g colorless crystals. Melting point: 162°-165° C. Mp. J. Org. Chem. 37, 1425 (1972) 156° C.
Quantity
912 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([OH:11])=[O:10])=[CH:7][CH:8]=1.[C:12]1([CH:19]=[CH:18][C:16](O)=[CH:15][CH:14]=1)[OH:13].B(O)(O)O.S(=O)(=O)(O)O>O>[OH:13][C:12]1[CH:19]=[CH:18][C:16]([O:10][C:9](=[O:11])[C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
912 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C(=O)O
Name
Quantity
660 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystals precipitating
FILTRATION
Type
FILTRATION
Details
are filtered under suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
redried
CUSTOM
Type
CUSTOM
Details
37, 1425 (1972) 156° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)OC(C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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